molecular formula C20H32O3 B163572 (+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid CAS No. 79495-85-5

(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid

Cat. No.: B163572
CAS No.: 79495-85-5
M. Wt: 320.5 g/mol
InChI Key: KATOYYZUTNAWSA-OIZRIKEUSA-N
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Description

(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid is a hydroxy fatty acid derived from arachidonic acid. It is a member of the eicosanoid family, which plays a crucial role in various physiological and pathological processes, including inflammation and immune responses .

Mechanism of Action

Target of Action

9-HETE is a monohydroxy fatty acid formed by lipid peroxidation of arachidonic acid . It is involved in inflammation and can act as both a pro-inflammatory and anti-inflammatory mediator depending on the cell type and context.

Mode of Action

It is known to interact with its targets in immune cells, promoting the production of inflammatory molecules in some cells, while having suppressive effects in others.

Biochemical Pathways

9-HETE is a metabolite of arachidonic acid, which is a key component of the lipid signaling pathway. It is produced via the cytochrome P450 pathway, which is involved in the metabolism of various substances in the body .

Pharmacokinetics

It is known that 9-hete is a lipid-soluble compound, which suggests that it can easily cross cell membranes and distribute throughout the body .

Result of Action

The result of 9-HETE’s action can vary depending on the cell type and context. In some immune cells, it promotes the production of inflammatory molecules, contributing to the inflammatory response. In other cells, it may have suppressive effects, potentially contributing to the resolution of inflammation.

Action Environment

The action of 9-HETE can be influenced by various environmental factors. For example, the presence of other inflammatory mediators can modulate the effects of 9-HETE. Additionally, factors such as pH and temperature can influence the stability and efficacy of 9-HETE .

Biochemical Analysis

Biochemical Properties

9-HETE plays a significant role in biochemical reactions. It is a monohydroxy fatty acid formed by lipid peroxidation of arachidonic acid . It is also produced by the non-enzymatic oxidation of arachidonic acid . The nature of these interactions involves binding with enzymes, proteins, and other biomolecules.

Molecular Mechanism

At the molecular level, 9-HETE exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 9-HETE can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 9-HETE vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

9-HETE is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 9-HETE and any effects on its activity or function include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process can be catalyzed by lipoxygenases, which introduce a hydroxy group at the 9th carbon position of the arachidonic acid molecule .

Industrial Production Methods

Industrial production of this compound often employs biotechnological methods, utilizing genetically engineered microorganisms that express specific lipoxygenases. These microorganisms can efficiently convert arachidonic acid into the desired hydroxy fatty acid under controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 12-hydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid
  • 15-hydroxy-5Z,8Z,11Z,13E-eicosatetraenoic acid
  • 20-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid

Uniqueness

(+/-)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid is unique due to its specific hydroxy group position and its distinct biological activities. Unlike other hydroxy eicosatetraenoic acids, it has been shown to have both pro-inflammatory and anti-inflammatory effects depending on the cellular context .

Properties

IUPAC Name

(5Z,7E,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOYYZUTNAWSA-OIZRIKEUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CC(/C=C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001347447
Record name (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70968-92-2, 79495-85-5
Record name (5Z,7E,11Z,14Z)-9-Hydroxy-5,7,11,14-eicosatetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-9-Hydroxy-(5Z,7E,11Z,14Z)-eicosatetraenoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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